Adrenochrome monoaminoguanidine mesilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hemostatic Agent:

Early research focused on AMM's potential as a hemostatic agent, a substance that aids blood clotting. Studies suggest AMM may be more efficient than adrenaline at promoting blood clotting at lower doses [].

Radiation Protection:

AMM has been investigated for its ability to protect against the harmful effects of radiation. Studies in rabbits and humans suggest AMM can accelerate recovery from radiation-induced leukopenia, a decrease in white blood cell count []. Additionally, research indicates AMM may help reduce chromosomal aberrations in patients undergoing radiation therapy for cervical cancer [].

Other Potential Applications:

Limited research suggests AMM may have applications beyond hemostasis and radiation protection. Some studies have explored AMM's potential effects on chronic fatigue syndrome, obesity, and cellulite, but more research is needed to confirm these findings [].

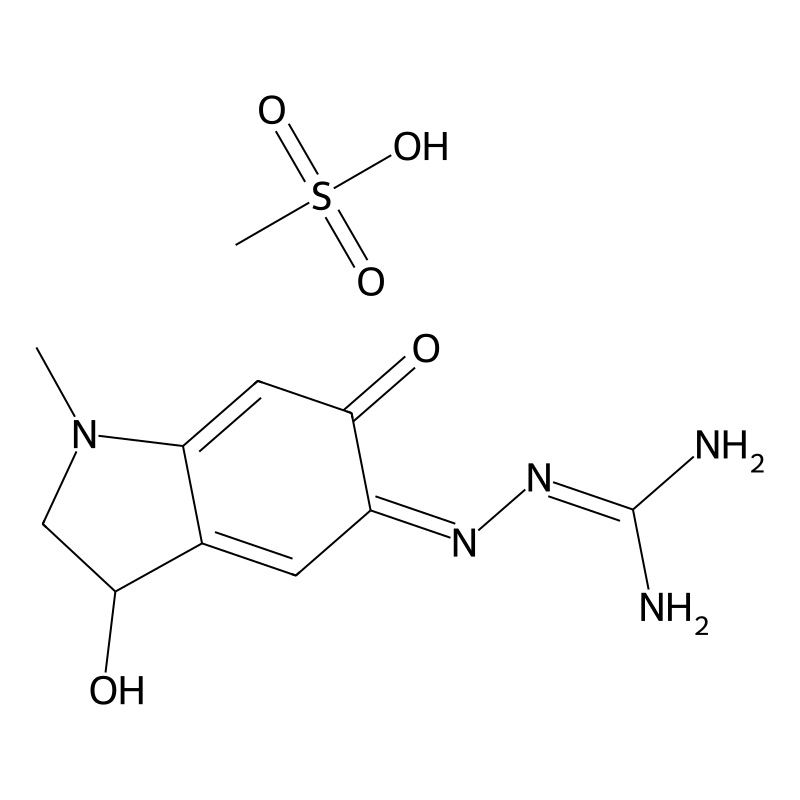

Adrenochrome monoaminoguanidine mesilate is a synthetic compound derived from adrenochrome, which itself is produced through the oxidation of adrenaline (epinephrine). This compound is characterized by its hemostatic properties, meaning it aids in blood clotting and stabilizes capillaries. Its unique structure includes a combination of functional groups that enhance its stability and efficacy compared to its parent compound, adrenochrome. The chemical formula for adrenochrome monoaminoguanidine mesilate is C11H17N5O5S, and it has a molecular weight of approximately 349.36 g/mol .

- Oxidation: The initial formation of adrenochrome occurs through the oxidation of adrenaline using agents like hydrogen peroxide in the presence of sodium hydroxide.

- Reduction: The synthesis involves reducing nitroguanidine with acetic acid and zinc to yield aminoguanidine, a precursor for the compound.

- Substitution: A substitution reaction occurs when adrenochrome reacts with aminoguanidine, resulting in the formation of adrenochrome monoaminoguanidine mesilate .

Adrenochrome monoaminoguanidine mesilate exhibits significant biological activities:

- Hemostatic Effects: It promotes blood clotting more efficiently than adrenaline at lower doses, making it a valuable agent in medical applications.

- Radioprotective Properties: Studies indicate that it enhances recovery from radiation-induced leukopenia, a condition characterized by reduced white blood cell counts. This effect is particularly beneficial during radiation therapy, as it helps mitigate side effects associated with such treatments .

- Cellular Mechanisms: The mechanism involves interaction with platelet surface-adrenoreceptors, activating intracellular signaling pathways that promote cellular recovery and proliferation following radiation exposure .

The synthesis of adrenochrome monoaminoguanidine mesilate typically follows a multi-step process:

- Oxidation of Adrenaline: Adrenaline is oxidized using hydrogen peroxide in an alkaline medium to produce adrenochrome.

- Reaction with Aminoguanidine: The resulting adrenochrome is then reacted with aminoguanidine in a suitable solvent under controlled conditions to form adrenochrome monoaminoguanidine.

- Formation of Mesilate Salt: Finally, methanesulfonic acid is added to create the mesilate salt, enhancing the compound's solubility and stability for pharmaceutical applications .

Adrenochrome monoaminoguanidine mesilate has several applications:

Research has shown that adrenochrome monoaminoguanidine mesilate interacts with various biological systems:

- Hematopoietic Progenitor Cells: It has been demonstrated to protect and enhance the survival of hematopoietic progenitor cells post-radiation exposure, suggesting a mechanism that may not directly involve peripheral blood leukocytes but rather stem cells responsible for their regeneration .

- Combination Therapies: Studies indicate that combining this compound with agents like cytochrome C can augment natural killer cell activity in cancer patients undergoing radiotherapy, highlighting its potential as a differential modulator of radiosensitivity .

Adrenochrome monoaminoguanidine mesilate shares similarities with other compounds but stands out due to its unique properties:

| Compound Name | Description | Unique Features |

|---|---|---|

| Adrenochrome | Parent compound formed from adrenaline oxidation. | Less stable and less effective as a hemostatic agent. |

| Carbazochrome | A semicarbazide derivative used as a hemostatic agent. | Primarily acts on capillary stability but less effective than AMM. |

| Aminoguanidine | A precursor compound involved in the synthesis of AMM. | Lacks direct hemostatic properties compared to AMM. |

Adrenochrome monoaminoguanidine mesilate's combination of hemostatic and radioprotective properties makes it particularly unique among these compounds, offering enhanced therapeutic potential in clinical settings .

Molecular Formula and Weight Analysis

The molecular composition of adrenochrome monoaminoguanidine mesilate exists in two distinct forms, each with specific molecular characteristics that influence its chemical behavior and stability.

Anhydrous Form (C₁₁H₁₇N₅O₅S)

The anhydrous form of adrenochrome monoaminoguanidine mesilate exhibits a molecular formula of C₁₁H₁₇N₅O₅S [2]. This formulation represents the complete salt structure without associated water molecules. The compound consists of the adrenochrome guanylhydrazone base (C₁₀H₁₃N₅O₂) combined with methanesulfonic acid (CH₄O₃S) [3] [4].

The molecular weight of the anhydrous form is calculated as 331.35 grams per mole [2] [5] [4]. This molecular weight value has been consistently reported across multiple analytical databases and represents the combined mass of the organic base and the methanesulfonic acid counterion. The exact mass determination yields 331.1056 atomic mass units [3], providing precise identification capabilities for analytical applications.

The structural composition includes eleven carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, five oxygen atoms, and one sulfur atom [2]. This atomic arrangement reflects the complex heterocyclic nature of the adrenochrome core structure combined with the guanidine substituent and the sulfonic acid salt form.

Hydrate Form (C₁₁H₁₉N₅O₆S)

The hydrate form incorporates one molecule of water into the crystal structure, resulting in the molecular formula C₁₁H₁₉N₅O₆S [6] [3]. This hydrated version represents the monohydrate salt form, which is significant for pharmaceutical formulations and stability considerations.

The molecular weight of the hydrate form increases to 349.37 grams per mole [6] [3], reflecting the addition of 18.02 grams per mole from the incorporated water molecule. The exact mass of the hydrated form is 349.1056 atomic mass units [3], demonstrating the precise analytical difference between the anhydrous and hydrated forms.

The hydrated structure contains eleven carbon atoms, nineteen hydrogen atoms, five nitrogen atoms, six oxygen atoms, and one sulfur atom [6] [3]. The additional two hydrogen atoms and one oxygen atom originate from the crystallographically bound water molecule, which plays a crucial role in crystal lattice stability and dissolution characteristics.

Stereochemical Configuration and Isomerism

Adrenochrome monoaminoguanidine mesilate exhibits specific stereochemical characteristics that influence its biological activity and chemical behavior. The compound demonstrates racemic stereochemistry, indicating the presence of both enantiomeric forms in equal proportions [6].

The stereochemical analysis reveals defined stereocenters within the molecular structure. The compound contains zero defined stereocenters out of one potential stereogenic center [6]. This configuration suggests that while the molecule possesses a chiral center, the specific stereochemical assignment may be ambiguous or the compound exists as a racemic mixture.

The optical activity of adrenochrome monoaminoguanidine mesilate is characterized as both positive and negative [(+/-)] [6], confirming its racemic nature. This racemic composition results from the synthetic pathway that produces equal amounts of both enantiomers during the formation of the adrenochrome derivative.

The molecular structure contains one E/Z center [6], indicating the presence of geometric isomerism around a double bond. This geometric isomerism contributes to the overall stereochemical complexity of the compound and may influence its binding affinity and biological activity.

The indole quinone structure inherent in adrenochrome provides the foundation for stereochemical complexity [7] [8]. The presence of the guanylhydrazone moiety introduces additional conformational possibilities that affect the three-dimensional arrangement of atoms in space [7].

Stability Profiles

The stability characteristics of adrenochrome monoaminoguanidine mesilate are critical for its pharmaceutical applications and storage requirements. These stability profiles encompass both pH-dependent behavior and thermal degradation patterns.

pH-Dependent Stability (2.5-4.2 Range)

Adrenochrome monoaminoguanidine mesilate demonstrates optimal stability within a specific pH range that is crucial for maintaining its chemical integrity and biological activity. The compound exhibits maximal stability at pH 2.5 to 4.2 [9], representing the optimal conditions for synthesis, formulation, and storage.

Within this acidic pH range, the yield of synthetic reactions is maximized . The acidic conditions facilitate the substitution reaction between adrenochrome and aminoguanidine while preventing decomposition of the reactive adrenochrome intermediate . Deviations from this pH range result in reduced yields due to either decomposition or poor reactivity .

The pH-dependent stability reflects the ionization state of various functional groups within the molecule [10] [11]. At pH values below 2.5, excessive protonation may lead to structural instability, while pH values above 4.2 may result in deprotonation that compromises the stability of the quinone structure [10].

The methanesulfonate salt formation contributes to the pH stability by providing a stable ionic environment [12]. The mesylate counterion enhances solubility and maintains appropriate pH conditions for stability [12]. This salt formation approach has been demonstrated to consistently produce higher stability compared to other salt forms [12].

Thermal Degradation Kinetics

The thermal stability of adrenochrome monoaminoguanidine mesilate is characterized by specific degradation patterns that occur under elevated temperature conditions. The mesilate salt form demonstrates enhanced thermal stability compared to the free base adrenochrome compound [13].

The compound exhibits a melting point range of 195-200°C, at which point decomposition occurs [13]. This decomposition temperature represents the thermal limit for the compound's stability and indicates the temperature threshold beyond which significant degradation becomes apparent.

Thermal degradation studies of similar quinone-containing compounds reveal that elevated temperatures can induce various degradation pathways [14] [15] [16]. Small molecule degradation typically becomes significant at temperatures above 100°C, with substantial changes occurring at 250°C [16]. The specific thermal behavior of adrenochrome derivatives involves potential oxidation reactions and structural rearrangements of the quinone moiety [15].

The stabilization provided by the aminoguanidine derivatization and mesylate salt formation significantly improves thermal stability compared to the parent adrenochrome compound [9]. This enhanced stability allows for improved handling and processing during pharmaceutical manufacturing [17].

Kinetic parameters for thermal degradation include activation energies that determine the rate of decomposition under various temperature conditions [17]. The dehydration kinetics of the hydrated form also contribute to the overall thermal stability profile [18] [17].

Solubility and Partition Coefficients

The solubility characteristics and partition coefficients of adrenochrome monoaminoguanidine mesilate significantly influence its pharmaceutical formulation and bioavailability properties.

The mesylate salt demonstrates limited solubility in common organic solvents. The compound is reported to be insoluble in water, alcohol, and acetone [13]. However, it exhibits solubility in hydrochloric acid , indicating pH-dependent solubility behavior consistent with its ionic nature.

This solubility profile reflects the amphiphilic nature of the compound, combining hydrophilic ionic character from the mesylate salt with hydrophobic characteristics from the indole ring system [19]. The limited aqueous solubility may be attributed to strong intermolecular interactions within the crystal lattice and the formation of aggregates in solution [19].

The partition coefficient data for adrenochrome monoaminoguanidine mesilate is limited in available literature. However, related adrenochrome derivatives typically exhibit moderate lipophilicity due to the indole ring system balanced by hydrophilic substituents [21]. The guanidine moiety contributes polar character that affects the overall partition behavior.

The solubility limitations necessitate specific formulation approaches for pharmaceutical applications. The enhanced solubility in acidic conditions suggests that gastric pH may facilitate dissolution for oral formulations, while parenteral formulations may require specialized solubilizing agents or pH adjustment [12].

Adrenochrome monoaminoguanidine mesilate represents a specialized pharmaceutical compound derived through a multi-step synthetic process involving oxidation, derivatization, and salt formation. The synthesis requires careful optimization of reaction conditions to achieve high purity and yield while maintaining the stability of the final product.

Precursor Synthesis Pathways

The synthesis of adrenochrome monoaminoguanidine mesilate involves two primary precursor pathways: the oxidation of adrenaline to adrenochrome and the subsequent aminoguanidine derivatization to form the stable hydrazone derivative.

Oxidation of Adrenaline to Adrenochrome

The oxidation of adrenaline (epinephrine) to adrenochrome constitutes the foundational step in the synthetic pathway [1] [2]. This transformation involves the quinoid oxidation of the catechol functionality present in adrenaline, proceeding through a radical mechanism that requires careful control of reaction conditions [3] [4].

Persulfate-Catalyzed Oxidation Process

The most efficient industrial method employs ammonium persulfate as the primary oxidizing agent in the presence of bismuth salts as catalysts [1] [2]. The reaction proceeds according to the following mechanism: adrenaline undergoes one-electron oxidation to form epinephrine semiquinone, which subsequently cyclizes through nucleophilic addition of the nitrogen atom to the aromatic ring, accompanied by reduction of the quinone group [3].

The optimal reaction conditions require maintenance of temperature between 0-5°C to prevent decomposition of the unstable adrenochrome product [1]. The pH must be carefully controlled within the range of 4-8, as this represents the optimal zone for persulfate activity while preventing excessive decomposition [2]. Bismuth salts, particularly bismuth nitrate or bismuth oxycarbonate, serve as effective catalysts at concentrations of 0.001-0.01 M, significantly accelerating the oxidation reaction while maintaining high yields [1] [5].

Reaction Kinetics and Mechanism

The oxidation process follows complex kinetics involving multiple intermediate species [3]. Initially, adrenaline forms epinephrine quinone through two-electron oxidation. This quinone intermediate undergoes rapid cyclization via intramolecular nucleophilic attack by the nitrogen atom, forming leukoadrenochrome. Subsequent dehydration and further oxidation yield adrenochrome as the final product [4].

The presence of oxygen radicals from polymorphonuclear leucocytes has been shown to stimulate adrenaline oxidation through the adrenochrome pathway, with over 80% of oxidation occurring through this route across adrenaline concentrations ranging from 0.3 μM to 10 mM [6] [7]. This finding supports the biological relevance of the synthetic oxidation conditions employed in industrial processes.

Process Optimization Parameters

Critical optimization parameters include the persulfate concentration (typically 0.4-0.5 M), reaction time (2-4 hours for maximum yield), and buffer system composition [1]. Sodium hydrogen carbonate serves as an effective buffer, maintaining optimal pH while providing carbonate ions that can enhance catalyst stability [2]. The reaction atmosphere requires controlled oxygen exposure, as excessive oxidation can lead to decomposition products that reduce overall yield.

Aminoguanidine Derivatization Mechanisms

The derivatization of adrenochrome with aminoguanidine represents a crucial stabilization step, as adrenochrome itself is highly unstable in solution [8] [9]. This reaction forms a hydrazone linkage that significantly enhances the stability and handling properties of the final compound.

Hydrazone Formation Mechanism

Aminoguanidine reacts with the carbonyl functionality of adrenochrome through nucleophilic addition followed by elimination of water [8]. The reaction proceeds via formation of a carbinolamine intermediate, which undergoes dehydration to yield the stable hydrazone derivative [10]. The mechanism involves initial nucleophilic attack by the hydrazine nitrogen of aminoguanidine on the electrophilic carbonyl carbon of adrenochrome.

The reaction kinetics follow second-order behavior, with rate constants dependent on pH, temperature, and concentration of reactants [11]. Under physiological conditions (pH 7.4, 37°C), aminoguanidine demonstrates high reactivity toward α-oxoaldehydes and related carbonyl compounds, with rate constants ranging from 0.1 to 178 M⁻¹s⁻¹ depending on the specific substrate [11].

Optimization of Derivatization Conditions

The derivatization reaction requires careful control of stoichiometry, with a slight molar excess of aminoguanidine (1.1-1.2 equivalents) typically employed to ensure complete conversion of adrenochrome [8]. The reaction is conducted at temperatures below 15°C to prevent decomposition, with pH adjustment to 2.9 using dilute hydrochloric acid to protonate the aminoguanidine and enhance its nucleophilicity [1].

The reaction medium composition significantly influences the efficiency of hydrazone formation. Aqueous systems are preferred, although small amounts of organic co-solvents may be employed to enhance solubility of reactants [8]. The reaction time typically ranges from 30 minutes to 2 hours, depending on temperature and concentration.

Structural Characterization of Products

The resulting adrenochrome monoaminoguanidine exhibits enhanced stability compared to the parent adrenochrome, with the hydrazone linkage preventing further oxidation and decomposition [9]. The compound maintains the biological activity of adrenochrome while providing improved handling characteristics for pharmaceutical applications [9].

Mesilate Salt Formation

The formation of the mesilate (methanesulfonate) salt represents the final step in the synthesis, providing enhanced solubility, stability, and crystallization properties compared to the free base form of adrenochrome monoaminoguanidine.

Acid-Catalyzed Substitution Reactions

Methanesulfonic acid serves as the salt-forming counterion, reacting with the basic nitrogen functionalities present in adrenochrome monoaminoguanidine [12] [13]. The salt formation process involves proton transfer from the sulfonic acid to the most basic nitrogen center, typically the terminal amino group of the aminoguanidine moiety.

Mechanism of Salt Formation

The mechanism involves direct protonation of the basic nitrogen by methanesulfonic acid, forming an ionic salt through acid-base neutralization [12]. Methanesulfonic acid, with its strong acidity (pKa ≈ -1.9), readily protonates organic bases, forming stable salt complexes [13]. The reaction proceeds quantitatively under appropriate conditions, with the formation of the mesilate salt being thermodynamically favored.

The salt formation can be represented as an acid-catalyzed process where the methanesulfonic acid acts as both the proton donor and the counterion source [14]. The reaction conditions typically involve controlled addition of methanesulfonic acid to an aqueous solution of adrenochrome monoaminoguanidine, with careful monitoring of pH to ensure complete neutralization without excess acid.

Optimization of Salt Formation Conditions

The salt formation requires precise stoichiometric control, typically employing a 1:1 molar ratio of methanesulfonic acid to adrenochrome monoaminoguanidine [12]. The reaction is conducted at ambient temperature with moderate stirring to ensure homogeneous mixing. The pH of the final solution should be in the range of 3-5, indicating complete protonation of the basic functionalities.

Temperature control during salt formation is critical, as elevated temperatures can promote unwanted side reactions or decomposition [14]. The reaction is typically conducted at 20-25°C with cooling available if exothermic behavior is observed. The reaction time is generally short (15-30 minutes) due to the rapid kinetics of protonation reactions.

Crystallization and Purification Techniques

The crystallization of adrenochrome monoaminoguanidine mesilate employs cooling crystallization techniques optimized for pharmaceutical applications [15] [16]. The process design focuses on achieving high purity, consistent particle size distribution, and optimal crystal habit for downstream processing.

Cooling Crystallization Process

The crystallization process begins with the preparation of a saturated solution at elevated temperature (typically 80°C) using a water-ethanol solvent system [15]. The choice of solvent system is critical, as it must provide high solubility at elevated temperatures while promoting nucleation and crystal growth during cooling [17].

The cooling profile follows a controlled linear cooling rate of 0.5°C/min to promote uniform nucleation and prevent the formation of multiple polymorphic forms [18]. This slow cooling rate allows for the formation of well-developed crystals with minimal incorporation of impurities into the crystal lattice [15]. The final temperature is typically maintained at 15°C for 2-4 hours to allow crystal maturation and size optimization.

Seeding and Nucleation Control

Seeding with pre-formed crystals (1-2% w/w) is employed to control nucleation and ensure consistent crystal size distribution [18]. The seeds are added at a supersaturation ratio of 1.2-1.5 to promote controlled nucleation without excessive spontaneous nucleation [19]. This approach minimizes batch-to-batch variability and improves process robustness.

The agitation rate during crystallization is maintained at 200-300 rpm to prevent crystal breakage while ensuring adequate mass transfer [18]. Higher agitation rates can lead to attrition and the formation of fines, while insufficient agitation may result in poor mixing and non-uniform crystal growth.

Purification and Isolation

Following crystallization, the crystal slurry undergoes filtration to separate the solid product from the mother liquor [16]. The crystals are washed with a minimal volume of cold solvent (typically cold water or water-ethanol mixture) to remove residual impurities while minimizing product loss [18].

The washing process is designed to remove specific impurities that may co-crystallize or adhere to crystal surfaces [15]. The wash solvent selection is based on solubility considerations, ensuring that impurities are preferentially dissolved while the product remains crystalline. Typically, two wash cycles are employed with volumes of 2-3 bed volumes each.

Drying and Final Processing

The washed crystals undergo controlled drying to remove residual solvent while preventing thermal decomposition [16]. Vacuum drying at temperatures below 40°C is typically employed to achieve the desired moisture content (≤0.5%) while maintaining crystal integrity [20]. The drying process includes monitoring of residual solvent levels to ensure compliance with International Council for Harmonisation guidelines.

Industrial-Scale Production

The scale-up of adrenochrome monoaminoguanidine mesilate synthesis from laboratory to industrial scale requires careful consideration of reactor design, process control, and quality assurance systems.

Batch vs. Continuous Flow Reactor Systems

Industrial production of adrenochrome monoaminoguanidine mesilate can be accomplished using either batch or continuous flow reactor systems, each offering distinct advantages and limitations [21] [22] [23].

Batch Reactor Systems

Traditional batch processing remains the predominant approach for pharmaceutical synthesis due to its flexibility and established regulatory framework [21]. Batch reactors allow for precise control of reaction conditions and provide clear demarcation between production lots, facilitating quality control and regulatory compliance [24].

The typical batch process employs stirred tank reactors with capacities ranging from 500 L to 5000 L for commercial production [21]. These reactors are equipped with temperature control systems, pH monitoring, and automated addition systems for reagents. The batch cycle time, including charging, reaction, and discharge, typically ranges from 8-12 hours depending on the specific reaction step.

Batch processing advantages include established validation protocols, flexibility for multiple products, and simplified inventory management [24]. However, batch-to-batch variability can be a concern, requiring robust process controls and extensive quality testing to ensure consistency [21].

Continuous Flow Reactor Systems

Continuous flow processing offers several advantages for adrenochrome synthesis, including enhanced process control, reduced variability, and improved safety profiles [22] [23]. Flow reactors enable precise control of residence time, temperature, and mixing, leading to more consistent product quality and potentially higher yields [25].

The oxidation step is particularly well-suited for continuous flow processing, as the short reaction times and need for precise temperature control align well with flow reactor capabilities [23]. Microreactor technology can provide enhanced heat and mass transfer, enabling better control of the highly exothermic oxidation reaction [25].

Continuous flow systems for pharmaceutical applications typically employ residence times of 5-30 minutes for the oxidation step, significantly shorter than batch processing [23]. The reduced reaction time can minimize decomposition reactions and improve overall yield. Additionally, the smaller volume of reactive material in the reactor at any given time enhances safety by reducing the consequences of potential runaway reactions [22].

Hybrid Processing Approaches

Many industrial implementations employ hybrid approaches that combine continuous flow processing for specific reaction steps with batch processing for crystallization and isolation [25]. This approach leverages the advantages of flow processing for reaction chemistry while maintaining the established batch infrastructure for downstream processing.

Quality Control Protocols

Industrial production requires comprehensive quality control protocols that ensure product consistency, purity, and regulatory compliance throughout the manufacturing process [26] [27].

In-Process Monitoring Systems

Modern pharmaceutical manufacturing employs Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes during production [26] [28]. For adrenochrome synthesis, key parameters include pH, temperature, concentration of reactants and products, and impurity levels [26].

High-performance liquid chromatography (HPLC) systems provide continuous monitoring of reaction progress and product formation [28]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, enable real-time monitoring without sample withdrawal [26]. These systems can detect deviations from normal operating conditions and trigger corrective actions automatically.

Raw Material Testing and Control

Comprehensive testing of all raw materials ensures that only materials meeting predetermined specifications enter the production process [26] [27]. Critical tests include identity confirmation, purity analysis, water content, and levels of specific impurities that could impact product quality [24].

Adrenaline hydrochloride, as the primary starting material, requires particularly rigorous testing due to its susceptibility to oxidation and degradation [29]. Specifications typically include assay (98.0-102.0%), related substances (individual ≤0.5%, total ≤2.0%), and absence of specific degradation products [27].

Aminoguanidine testing focuses on purity, water content, and absence of heavy metals, as these impurities can catalyze unwanted side reactions [10]. Methanesulfonic acid requires testing for concentration, heavy metals, and absence of alkylating impurities [13].

Finished Product Testing and Release

Comprehensive testing of the finished product ensures compliance with pharmacopeial standards and internal specifications [27] [30]. Key tests include identity confirmation by 1H NMR spectroscopy, purity determination by thin-layer chromatography (≥97%), and quantitative assay by HPLC (98.0-102.0%) [31] [20].

Additional testing includes determination of residual solvents by gas chromatography, heavy metals analysis by inductively coupled plasma mass spectrometry, and microbiological testing for sterility and endotoxins where applicable [27]. Water content determination by Karl Fischer titration ensures stability during storage [20].

Stability and Validation Programs

Long-term stability studies conducted under International Council for Harmonisation guidelines provide data on product shelf life and storage conditions [27]. These studies typically employ accelerated and real-time stability protocols with testing at predetermined intervals [32].

Analytical method validation ensures that all testing methods are suitable for their intended purpose and provide accurate, precise, and reproducible results [33] [32]. Validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [34] [35].

Documentation and Regulatory Compliance

Comprehensive documentation systems ensure traceability of all materials, processes, and testing throughout the manufacturing cycle [24] [27]. Electronic batch records provide real-time documentation of process parameters and deviations, facilitating regulatory inspections and product investigations [28].

Quality management systems based on International Council for Harmonisation Q10 guidelines ensure continuous improvement and risk-based approaches to quality assurance [24]. These systems integrate process understanding, control strategies, and pharmaceutical quality systems to ensure consistent product quality [27].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Prasad A, Kumar A, Matsuoka R, Takahashi A, Fujii R, Sugiura Y, Kikuchi H, Aoyagi S, Aikawa T, Kondo T, Yuasa M, Pospíšil P, Kasai S. Real-time monitoring of superoxide anion radical generation in response to wounding: electrochemical study. PeerJ. 2017 Jul 13;5:e3050. doi: 10.7717/peerj.3050. eCollection 2017. PubMed PMID: 28761775; PubMed Central PMCID: PMC5527980.

3: Sirota TV. [Standardization and regulation of the rate of the superoxide-generating adrenaline autoxidation reaction used for evaluation of pro/antioxidant properties of various materials]. Biomed Khim. 2016 Nov;62(6):650-655. doi: 10.18097/PBMC20166206650. Russian. PubMed PMID: 28026808.

4: Halang P, Toulouse C, Geißel B, Michel B, Flauger B, Müller M, Voegele RT, Stefanski V, Steuber J. Response of Vibrio cholerae to the Catecholamine Hormones Epinephrine and Norepinephrine. J Bacteriol. 2015 Dec;197(24):3769-78. doi: 10.1128/JB.00345-15. Epub 2015 Sep 28. PubMed PMID: 26416829; PubMed Central PMCID: PMC4652048.

5: Cassagnes LE, Perio P, Ferry G, Moulharat N, Antoine M, Gayon R, Boutin JA, Nepveu F, Reybier K. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones. Free Radic Biol Med. 2015 Dec;89:126-34. doi: 10.1016/j.freeradbiomed.2015.07.150. Epub 2015 Sep 18. PubMed PMID: 26386287.